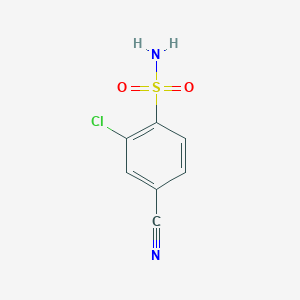

2-Chloro-4-cyanobenzenesulfonamide

Übersicht

Beschreibung

2-Chloro-4-cyanobenzenesulfonamide is a synthetic organic compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.65 g/mol. It is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanobenzenesulfonamide typically involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:

2-Chloro-4-cyanobenzenesulfonyl chloride+Ammonia→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

Reduction: Formation of 2-chloro-4-aminobenzenesulfonamide.

Oxidation: Formation of 2-chloro-4-cyanobenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrases

Carbonic Anhydrase Inhibitors:

2-Chloro-4-cyanobenzenesulfonamide is primarily studied for its inhibitory effects on carbonic anhydrases, specifically CA IX and CA XII. These enzymes are implicated in various physiological processes and are overexpressed in several types of tumors. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.

-

Mechanism of Action:

The compound acts by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate, which is crucial for maintaining pH balance in tissues. This inhibition can create a more acidic tumor microenvironment, potentially making cancer cells more susceptible to treatment . -

Case Study:

A study demonstrated that derivatives of benzenesulfonamides, including this compound, exhibited significant inhibitory activity against CA IX, with IC50 values indicating potent action against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Anticancer Properties

Antiproliferative Activity:

The compound has shown promising results in inhibiting the proliferation of cancer cells. Research indicates that it induces apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.

-

Selectivity:

In tests against various cell lines, certain derivatives of this compound demonstrated selectivity for cancer cells over normal cells. For instance, compounds derived from this sulfonamide showed a selectivity ratio ranging from 5.5 to 17.5 times higher against breast cancer cell lines compared to normal breast cell lines . -

Research Findings:

A molecular docking study indicated favorable binding interactions between the compound and CA IX, suggesting that modifications to the sulfonamide structure could enhance its anticancer efficacy while minimizing off-target effects .

Antimicrobial Applications

Antibacterial Activity:

In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects.

-

Mechanism:

The inhibition of carbonic anhydrases in bacteria can disrupt their growth and pathogenicity. Studies found that certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations . -

Case Study:

In a comparative study, derivatives were tested for their ability to inhibit biofilm formation in K. pneumoniae, showing promising results that indicate potential use in treating bacterial infections alongside traditional antibiotics .

Summary Table of Applications

| Application | Mechanism | Target Organisms/Cells | Key Findings |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | Binds to CA IX and CA XII | Breast cancer cell lines (MDA-MB-231, MCF-7) | High selectivity with IC50 values indicating potency |

| Anticancer | Induces apoptosis | Cancer cells | Significant antiproliferative effects observed |

| Antimicrobial | Disrupts bacterial growth | Staphylococcus aureus, Klebsiella pneumoniae | Effective against biofilm formation |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyanobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the regulation of pH within the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Cyanobenzenesulfonamide: Lacks the chloro group but has similar sulfonamide and cyano functionalities.

2-Chlorobenzenesulfonamide: Lacks the cyano group but has similar chloro and sulfonamide functionalities.

Uniqueness

2-Chloro-4-cyanobenzenesulfonamide is unique due to the presence of both chloro and cyano groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Biologische Aktivität

2-Chloro-4-cyanobenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and case studies.

Target Enzymes

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. By disrupting this pathway, the compound exerts antibacterial effects, leading to bacterial cell death.

Biochemical Pathways

The compound interacts with various biochemical pathways, notably those involving flavin-dependent monooxygenases. These interactions can alter cellular metabolism and gene expression, impacting overall cell function.

Pharmacological Properties

Pharmacokinetics

Sulfonamides are generally well absorbed and distributed within the body. The pharmacokinetic profile of this compound suggests efficient absorption and potential for systemic therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. For instance, compounds derived from it have shown significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably, some derivatives demonstrated selectivity against cancer cells compared to normal cells, with IC50 values ranging from 1.52 to 6.31 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The inhibition rates were significant at concentrations as low as 50 μg/mL .

Case Studies

-

Study on Anticancer Effects

A study highlighted the synthesis of new thiazolone-benzenesulfonamides that included this compound as a reference compound. These derivatives displayed selective inhibition of carbonic anhydrase IX (CA IX), a target implicated in tumor growth and progression. The most active compounds induced apoptosis in cancer cells, significantly increasing annexin V-FITC positivity compared to controls . -

Antimicrobial Evaluation

Another investigation focused on the antibacterial efficacy of sulfonamide derivatives against various pathogens. The results indicated that compounds derived from this compound exhibited potent antibacterial properties, with notable effectiveness against S. aureus and K. pneumoniae in biofilm inhibition assays .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | High |

| Antimicrobial | S. aureus | <50 | Moderate |

| K. pneumoniae | <50 | Moderate |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits dihydropteroate synthetase |

| Cellular Effects | Alters gene expression and metabolic pathways |

| Apoptosis Induction | Increases annexin V-FITC positivity |

Eigenschaften

IUPAC Name |

2-chloro-4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZULIMBSBKSZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.